Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(4-methylphenyl)methylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)8-9-14-10-12-6-4-11(2)5-7-12/h4-7,14H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHWTOXCOIUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 4 Methylphenyl Methyl Amino Propanoate and Analogous β Amino Esters
Conjugate Addition Strategies for β-Amino Esters
The conjugate addition of an amine to an activated alkene, such as an acrylate (B77674), is a fundamental carbon-nitrogen bond-forming reaction and the most direct route to β-amino esters. This transformation, a type of Michael addition, is versatile and can be promoted through various catalytic means.
Aza-Michael Addition Protocols
The Aza-Michael reaction, the nucleophilic addition of an amine to an electron-deficient alkene, stands out as a highly efficient method for synthesizing β-amino esters. acs.org The reaction's utility is enhanced by the development of diverse catalytic systems that improve reaction rates, yields, and, in some cases, stereoselectivity. These catalysts are crucial for activating either the amine nucleophile or the acrylate acceptor, thereby facilitating the addition.
The addition of amines to α,β-unsaturated esters can be significantly accelerated through the use of catalysts. Both Lewis acids and organocatalysts have proven effective in promoting this transformation, offering distinct advantages in terms of reactivity, selectivity, and operational simplicity.
Lewis acids are a cornerstone in catalysis for Aza-Michael additions. They function by coordinating to the carbonyl oxygen of the α,β-unsaturated ester, which increases the electrophilicity of the β-carbon and makes it more susceptible to nucleophilic attack by the amine. A variety of Lewis acids have been employed for this purpose, including indium triflate (In(OTf)₃). asianpubs.org
Indium triflate is recognized for its efficiency in catalyzing the Michael addition of amines to α,β-unsaturated esters and nitriles under mild conditions. asianpubs.org This catalyst has demonstrated efficacy for both aliphatic and aromatic amines, leading to the corresponding β-amino esters in good to excellent yields. The reaction typically proceeds smoothly at room temperature, showcasing the catalytic power of indium triflate. asianpubs.org
Table 1: Indium Triflate Catalyzed Aza-Michael Addition of Amines to α,β-Unsaturated Esters asianpubs.org
| Entry | Amine | α,β-Unsaturated Ester | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Diethylamine | Methyl acrylate | 2 | Dichloromethane | 1 | 95 |
| 2 | Aniline | Methyl acrylate | 2 | Dichloromethane | 2 | 92 |
| 3 | Benzylamine (B48309) | Ethyl acrylate | 2 | Dichloromethane | 1.5 | 94 |
In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, including the Aza-Michael addition. researchgate.netnih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can facilitate the enantioselective addition of amines to α,β-unsaturated esters. researchgate.netrsc.org These catalysts often operate through the formation of hydrogen bonds or by acting as Brønsted acids or bases to activate the substrates. rsc.org The development of organocatalytic systems provides a metal-free alternative to traditional Lewis acid catalysis, which is often advantageous in the synthesis of pharmaceutical intermediates. nih.gov Simple primary β-amino alcohols have also been shown to be effective organocatalysts in asymmetric Michael additions. rsc.org
The use of enzymes as catalysts in organic synthesis offers significant benefits, including high selectivity, mild reaction conditions, and environmental compatibility. Lipases, in particular, have been found to catalyze Aza-Michael additions promiscuously. researchgate.netmdpi.com For instance, Lipase TL IM from Thermomyces lanuginosus has been successfully used to catalyze the Michael addition of various aromatic amines to acrylates. mdpi.com
This biocatalytic approach has been effectively implemented in a continuous-flow system, which allows for short reaction times and easy control over the process. mdpi.com The use of methanol (B129727) as a green reaction medium further enhances the sustainability of this method. mdpi.com This enzymatic synthesis provides a novel and efficient strategy for the biotransformation of β-amino acid esters. mdpi.com
Table 2: Lipase-Catalyzed Michael Addition of Aromatic Amines to Acrylates in a Continuous-Flow System mdpi.com
| Entry | Aromatic Amine | Acrylate | Catalyst | Solvent | Residence Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Ethyl acrylate | Lipase TL IM | Methanol | 30 | >99 |
| 2 | 4-Methylaniline | Methyl acrylate | Lipase TL IM | Methanol | 30 | >99 |
| 3 | 4-Methoxyaniline | Ethyl acrylate | Lipase TL IM | Methanol | 30 | 98 |
To address the growing demand for environmentally benign synthetic protocols, solid-supported and solvent-free reaction conditions have been developed for the Aza-Michael addition. thieme-connect.comthieme-connect.com Silica (B1680970) gel has been shown to be an effective promoter for the conjugate addition of amines to electron-deficient alkenes. thieme-connect.comthieme-connect.comresearchgate.net These reactions are often carried out under solvent-free conditions, which simplifies the work-up procedure and reduces chemical waste. thieme-connect.comrsc.org
The silica surface can be recycled and reused, adding to the economic and environmental benefits of this methodology. thieme-connect.comthieme-connect.com This approach is applicable to a wide range of aliphatic and aromatic primary and secondary amines, providing the desired β-amino esters in good to excellent yields. thieme-connect.comthieme-connect.com In some cases, silica sulfuric acid has been used as a heterogeneous and reusable catalyst, further enhancing the efficiency of the process. nih.govnih.gov
Table 3: Silica-Promoted Aza-Michael Addition of Amines to Ethyl Acrylate under Solvent-Free Conditions thieme-connect.com
| Entry | Amine | Promoter | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Silica Gel | 25 | 6 | 85 |
| 2 | Benzylamine | Silica Gel | 25 | 2 | 95 |
| 3 | Piperidine | Silica Gel | 25 | 0.5 | 98 |
Solid-Supported and Solvent-Free Aza-Michael Reactions (e.g., Silica-Promoted)
Recyclability Aspects of Heterogeneous Catalysts
The use of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages in separation, recovery, and reuse, which are crucial for industrial applications. In the synthesis of β-enamino esters, which are precursors to or can be reduced to β-amino esters, several recyclable catalytic systems have been developed.
Silver nanoparticles have been demonstrated as an effective, heterogeneous, and recyclable catalyst for synthesizing β-enaminones and β-enamino esters. researchgate.net This catalyst remains stable in the presence of moisture and functions well under mild conditions. Research has shown that silver nanoparticles can be recycled and reused for three consecutive reaction cycles without a significant loss in their catalytic activity. researchgate.net
Another notable example is a magnetically recyclable ferrite-molybdenum (Fe-Mo) nanocatalyst. This catalyst has proven highly efficient in the synthesis of β-enaminones, particularly under solvent-free microwave irradiation, leading to excellent product yields. scispace.com A key advantage of this system is the ease of catalyst recovery using an external magnetic field, allowing it to be reused for more than five consecutive runs without a noticeable decrease in activity. scispace.commdpi.com
Iron(III) triflate [Fe(OTf)3] also serves as a stable and reusable catalyst for the solvent-free synthesis of β-enamino ketones and esters. researchgate.net This method is valued for its high yields and short reaction times. The catalyst can be easily recovered from the reaction mixture and be reused with only a minimal loss of activity. researchgate.net
The development of such recyclable catalysts addresses the economic and environmental concerns associated with catalyst consumption and waste generation in chemical manufacturing. mdpi.com
Chemo- and Regioselectivity in Conjugate Addition Reactions
Conjugate addition, or the aza-Michael reaction, is a powerful method for forming carbon-nitrogen bonds to produce β-amino esters from α,β-unsaturated esters. organic-chemistry.org The success of this reaction hinges on controlling both chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing β-amino esters, a primary challenge arises when the amine nucleophile could potentially react with the ester group (acylation) instead of undergoing conjugate addition. nih.gov The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired β-amino product. For instance, using carefully buffered conditions with activating agents like EDC·HCl and PyBOP can facilitate the formation of β-enamino esters from β-keto esters, which can then be reduced. nih.gov Similarly, ceric ammonium (B1175870) nitrate (B79036) has been used to catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, though it shows limited chemoselectivity as aromatic amines are unreactive under these conditions. organic-chemistry.org
Regioselectivity involves controlling the position of the chemical bond formation. In the reaction of amines with α,β-unsaturated esters, the desired outcome is the addition of the amine to the β-carbon. The inherent electronic properties of the α,β-unsaturated system favor this regioselectivity, as the β-carbon is electrophilic. Catalysts like silicon tetrachloride have been used to promote the conjugate addition of amines to α,β-unsaturated carbonyl compounds under solvent-free conditions, yielding the desired β-amino adducts with high regioselectivity. organic-chemistry.org The aminochlorination of α,β-unsaturated ketones demonstrates how catalyst choice (e.g., CuOTf) can dictate regioselectivity, with aromatic and aliphatic enones sometimes yielding opposite regioisomers. organic-chemistry.org
Reductive Amination Routes to β-Amino Esters
Reductive amination is a versatile and widely used method for synthesizing amines, including β-amino esters. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.org
Reductive Amination of β-Keto Esters
β-Keto esters are valuable starting materials for producing β-amino esters via reductive amination. However, examples of this specific transformation are less common compared to the reductive amination of simple ketones and aldehydes. nih.govresearchgate.net The products, β-amino acid derivatives, have significant applications in synthetic and medicinal chemistry. nih.gov
Indirect or multi-step reductive amination involves the pre-formation or isolation of the imine or enamine intermediate before the reduction step. wikipedia.orgnih.gov This approach can be advantageous when the direct, one-pot method is inefficient or leads to side products, such as the reduction of the starting ketone. researchgate.netdigitellinc.com
In the synthesis of β,γ-diamino esters from amino acid-derived β-keto esters, a two-step procedure has been found to be effective. nih.govresearchgate.net The first step involves the formation of the imine/enamine intermediates, often facilitated by an additive like acetic acid (AcOH). The subsequent reduction is then carried out using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). nih.gov This two-step method was found to be more satisfactory than direct approaches, although it often required longer reaction times for both the intermediate formation and the reduction steps. researchgate.net The progress of intermediate formation can be monitored (e.g., by TLC) before the reducing agent is introduced. researchgate.net
Table 1: Comparison of Additives and Reducing Agents in a Two-Step Reductive Amination A representative study on the synthesis of β,γ-diamino esters from a phenylalanine-derived β-ketoester and an alanine (B10760859) ester explored various conditions. researchgate.net
| Additive for Imine/Enamine Formation | Reducing Agent | Outcome |
| Acetic Acid (AcOH) | Sodium Cyanoborohydride (NaBH₃CN) | Satisfactory yields of the desired diamino esters |
| Titanium(IV) isopropoxide [Ti(OⁱPr)₄] | Sodium Triacetoxyborohydride [NaBH(OAc)₃] & NaBH₃CN | Low yield of desired product; significant alcohol byproducts |
| Various Lewis Acids (CAN, LaCl₃, ZnCl₂) | Various Hydrides (NaBH₄, etc.) | Generally less effective than the AcOH/NaBH₃CN combination |
| - | H₂/Pd-C | Unproductive; resulted in reversion to the starting β-ketoester |
Direct reductive amination, also known as a one-pot procedure, involves mixing the carbonyl compound, the amine, and the reducing agent together in a single reaction vessel. researchgate.net This approach is often preferred for its operational simplicity and efficiency.
However, direct reductive amination of β-keto esters can be challenging. nih.gov Competing reduction of the β-keto ester to the corresponding β-hydroxy ester is a common side reaction. researchgate.netdigitellinc.com In studies involving amino acid-derived β-keto esters, direct methods using combinations like Ti(OⁱPr)₄/NaBH₃CN or AcOH/NaBH(OAc)₃ often failed, primarily recovering the starting material or yielding the alcohol byproduct. nih.govresearchgate.net The low reactivity of the carbonyl and amino components can contribute to these disappointing results. researchgate.net
Despite these challenges, advancements are being made. For instance, a direct asymmetric reductive amination (DARA) has been developed for α,α-disubstituted β-ketoesters using ruthenium catalysts, which avoids the need to pre-form or isolate imine/enamine intermediates. digitellinc.com
Stereocontrol in Reductive Amination for Chiral β-Amino Esters
Achieving stereocontrol is a critical challenge in the synthesis of chiral β-amino esters, which are valuable components in pharmaceuticals. rsc.org When the reductive amination of a β-keto ester creates a new stereocenter, controlling its configuration is essential.
One significant issue is the potential for racemization. The slow equilibrium between imine and enamine intermediates during the reaction can lead to a loss of stereochemical integrity, resulting in a mixture of diastereoisomers. nih.gov For example, in the reductive amination of α-substituted β-keto esters, partial loss of the stereochemistry at the α-position has been observed. nih.govresearchgate.net
To address these challenges, biocatalysis using enzymes like reductive aminases (RedAms) and imine reductases (IREDs) has emerged as a powerful strategy. rsc.orgnih.gov These enzymes can provide high levels of stereoselectivity in a green and direct manner. rsc.orgchemrxiv.org Protein engineering plays a crucial role in enhancing the performance and tuning the stereoselectivity of these biocatalysts. By modifying key amino acid residues within the enzyme's active site—specifically in the substrate and cofactor binding pockets—it is possible to control and even invert the stereochemical outcome of the reaction. rsc.orgchemrxiv.org For instance, modifying steric bulk at specific positions in an imine reductase allowed for enantiodivergency, producing either the (S) or (R) enantiomer of the amine product. chemrxiv.org This level of control is vital for developing efficient synthetic routes to optically pure chiral amines and their derivatives. nih.gov
Emerging Synthetic Pathways for Substituted β-Amino Propanoate Derivatives
The synthesis of β-amino esters, including structures analogous to Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate, is a focal point of contemporary organic synthesis due to their significance as building blocks for pharmaceuticals and other biologically active molecules. nih.gov Traditional methods for their synthesis often involve multi-step procedures, harsh reaction conditions, or the use of stoichiometric and hazardous reagents. Consequently, recent research has been directed towards the development of more efficient, sustainable, and versatile synthetic methodologies. These emerging pathways prioritize catalytic approaches, atom economy, and the use of milder reaction conditions.
A prominent strategy for the formation of β-amino esters is the aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated ester. organic-chemistry.org Innovations in this area focus on novel catalytic systems that enhance reaction efficiency and selectivity under environmentally benign conditions. For instance, gold(I)/silver(I) co-catalysis has been shown to be highly effective for the synthesis of β-enaminoesters from 1,3-dicarbonyl compounds and primary amines under solvent-free conditions at room temperature. nih.gov This method offers high yields and chemoselectivity. nih.gov Another green approach involves the use of enzymes, such as lipases, to catalyze the Michael addition of aromatic amines to acrylates. mdpi.com This biocatalytic method can be performed in continuous-flow microreactors, offering advantages like short reaction times and easy control over reaction parameters. mdpi.com
Catalytic advancements are not limited to metal-based systems or enzymes. Trifluoromethanesulfonic acid has been employed as a catalyst for the direct one-step synthesis of ethyl 3-(pyridin-2-ylamino) propanoate from 2-aminopyridine (B139424) and ethyl acrylate, demonstrating a straightforward approach to specific substituted β-amino propanoates. google.com Furthermore, visible-light-mediated three-component radical relay coupling of alkenes, alkyl formates, and oxime esters has emerged as a novel method for synthesizing β-amino esters under mild conditions. rsc.org
The direct amination of substrates that are not α,β-unsaturated is another significant area of development. A novel route involves the direct catalytic amination of β-hydroxy esters, utilizing a borrowing hydrogen methodology with a ruthenium catalyst and a Brønsted acid additive. researchgate.net This method is noteworthy as the only by-product is water, and the substrates can potentially be derived from renewable resources. researchgate.net
Asymmetric synthesis, which is crucial for producing enantiomerically pure β-amino esters for pharmaceutical applications, has also seen significant progress. rsc.org A one-pot approach using a confined imidodiphosphorimidate (IDPi) catalyst enables the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether to produce free β2-amino acids with high enantioselectivity. nih.gov This method is scalable and avoids separate protecting group manipulations. nih.gov Additionally, the use of chiral halonium salts as catalysts in the Mannich reaction of α-cyanoesters with imines has been shown to produce β-amino cyanoesters with contiguous tetrasubstituted carbon stereogenic centers in excellent yields and good enantioselectivities through halogen-bonding catalysis. nih.gov
Another innovative approach utilizes dendrimeric intermediates for the synthesis of N-alkyl-β-amino esters in a one-pot reaction under mild conditions. cambridge.org This method involves the reaction of amines with dendrimeric cores like pentaerythritol (B129877) tetraacrylate, followed by transesterification to yield the desired β-amino esters. cambridge.org
The table below summarizes various emerging catalytic methods for the synthesis of substituted β-amino propanoate derivatives, highlighting the diversity of modern synthetic strategies.
| Catalyst/Method | Reactants | Key Features | Reported Yields |
|---|---|---|---|
| Lipase TL IM | Aromatic amines and acrylates | Continuous-flow microreactor, green conditions (methanol solvent), short residence time (30 min). mdpi.com | Up to 80.3% mdpi.com |
| [(PPh3)AuCl]/AgOTf | 1,3-Dicarbonyl compounds and primary amines | Solvent-free, room temperature, low catalyst loading. nih.gov | 76–98% nih.gov |
| Visible-light photocatalysis | Alkenes, alkyl formates, and oxime esters | Three-component radical relay coupling, mild conditions. rsc.org | Not specified rsc.org |
| Ruthenium complex and Brønsted acid | β-Hydroxy esters and amines | Direct catalytic amination via borrowing hydrogen, water as the only by-product. researchgate.net | Not specified researchgate.net |
| Confined Imidodiphosphorimidate (IDPi) | Bis-silyl ketene acetals and silylated aminomethyl ether | Asymmetric synthesis of free β2-amino acids, scalable, one-pot. nih.gov | High yields nih.gov |
| Chiral Halonium Salt | α-Cyanoesters and imines | Asymmetric Mannich reaction, halogen-bonding catalysis, creates contiguous tetrasubstituted centers. nih.gov | Up to 86% ee nih.gov |
| Dendrimeric Intermediates | Amines and pentaerythritol tetraacrylate | One-pot reaction, mild conditions. cambridge.org | Good yields cambridge.org |
Mechanistic Investigations into the Formation and Reactivity of Ethyl 3 4 Methylphenyl Methyl Amino Propanoate
Detailed Reaction Mechanisms of Aza-Michael Addition
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a primary route for the synthesis of β-amino esters like ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate. Computational studies on the addition of primary and secondary amines to ethyl acrylate (B77674) have elucidated a preferential 1,2-addition mechanism. This pathway involves the initial formation of a zwitterionic intermediate in a pseudo-equilibrated step. The subsequent, rate-controlling step is an amine-assisted proton transfer that leads to the final product. acs.orgresearchgate.net The alternative 1,4-addition mechanism can become competitive depending on the substituents on the amine and the acrylate. acs.orgresearchgate.net
Role of Catalysts in Lowering Activation Barriers
Catalysts play a pivotal role in accelerating the aza-Michael addition by lowering the activation energy barrier of the reaction. Various catalytic systems have been developed to enhance the efficiency of this transformation.
Lewis Acids: Lewis acids, such as FeCl₃ and RuCl₃, can activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amine. researchgate.net This activation facilitates the reaction and can lead to higher yields and shorter reaction times.
Brønsted Acids: Brønsted acids, like p-toluenesulfonic acid (p-TsOH·H₂O), can catalyze the aza-Michael addition of amides and ureas to enones, particularly under high-pressure conditions. researchgate.net Acetic acid has also been employed as a catalyst for the addition of amines to N-phthalyldehydroalanine to synthesize α,β-diamino acid derivatives. tandfonline.com The acid likely protonates the carbonyl group, enhancing the acceptor's reactivity.
Organocatalysts: Chiral organocatalysts have been successfully used to achieve enantioselective aza-Michael additions. For instance, chiral palladium complexes and rare earth-alkali metal heterobimetallic complexes have been shown to effectively catalyze the addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, yielding chiral β-amino carbonyl products with high enantioselectivity. organic-chemistry.org These catalysts can activate both the nucleophile and the electrophile, controlling the stereochemical outcome of the reaction.
A novel complex catalyst containing both a Lewis acid (from cuprous iodide) and a Brønsted acid (from a proline ionic liquid) has been shown to be highly active for aza-Michael additions, leading to excellent yields in very short reaction times under solvent-free conditions. researchgate.net This bifunctional catalyst demonstrates the synergistic effect of having both types of acidic sites to promote the reaction.
Transition State Analysis and Energetics in Conjugate Additions
Computational studies have provided significant insights into the transition states and energetics of the aza-Michael addition. For the reaction of amines with acrylates, the formation of a zwitterionic intermediate is a key step. The stability of this intermediate and the energy barrier for the subsequent proton transfer are critical factors determining the reaction rate. Primary amines have been found to react faster than secondary amines, a phenomenon attributed to the increased solvation of the zwitterionic intermediate and a less sterically hindered proton transfer step. acs.orgresearchgate.net
The Gibbs free energy barriers for intramolecular aza-Michael additions have also been computed. For example, in the cyclization of an acrylate derivative, the calculated Gibbs free energy barrier for the formation of the conjugate base of the product was 61.0 kJ/mol, highlighting the energetic requirements of the C-N bond-forming step. researchgate.net The relative energies of different transition states can determine the selectivity of the reaction, especially when multiple products are possible. rsc.org
Mechanistic Aspects of Reductive Amination in β-Amino Ester Synthesis
Reductive amination offers an alternative pathway to β-amino esters. This process typically involves the reaction of a β-keto ester with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding β-amino ester.
Characterization and Reactivity of Imine and Enamine Intermediates
The formation of imine or enamine intermediates is a crucial step in reductive amination. The reaction of a ketone with a primary amine yields an imine (a compound with a C=N double bond), while a secondary amine leads to an enamine (an alkene with an amino group attached to one of the double-bonded carbons). youtube.com The formation of these intermediates is generally favored under mildly acidic conditions (pH ~4-5), which facilitate the dehydration of the initial carbinolamine adduct. youtube.comlibretexts.org
In the context of β-amino ester synthesis from β-keto esters, the formation of these intermediates can be monitored, for example, by thin-layer chromatography (TLC). researchgate.net The reactivity of these intermediates is key to the success of the reductive amination. Imines can be activated by protonation to form highly reactive iminium cations, which are more susceptible to nucleophilic attack by a hydride reducing agent than the starting ketone. nih.govyoutube.com Enamines can also be readily reduced to the corresponding tertiary amines. youtube.com The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) are often used as they selectively reduce the iminium ion over the carbonyl group of the starting material.
Proton Transfer Dynamics and Stereochemical Outcomes
Proton transfer steps are integral to both the formation of the imine/enamine intermediate and the subsequent reduction. The mechanism of imine formation involves a series of proton transfers to facilitate the elimination of a water molecule. libretexts.orgyoutube.com
In asymmetric reductive amination, the stereochemical outcome is highly dependent on the reaction conditions and the catalysts used. For the reductive amination of α-substituted β-keto esters, it has been observed that the stereochemical integrity at the α-position can be partially lost during the process, suggesting that the reaction may proceed through intermediates that allow for epimerization. researchgate.net The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, can control the stereochemistry of the reduction step, leading to enantiomerically enriched β-amino esters. liv.ac.uk In directed reductive amination of β-hydroxy ketones, the use of a Lewis acid like Ti(iOPr)₄ can coordinate to the intermediate imino alcohol, directing the stereochemical outcome of the reduction to favor the formation of 1,3-syn-amino alcohols. nih.gov
Dynamic Covalent Exchange Mechanisms Involving β-Amino Esters
β-Amino esters, such as this compound, which are often considered stable adducts, can participate in dynamic covalent exchange reactions under certain conditions. This property is particularly relevant in the context of covalent adaptable networks (CANs), where the reversibility of bond formation allows for material reprocessing and healing.
Kinetic model studies have revealed that β-amino esters can undergo dynamic covalent exchange through two primary mechanistic pathways:
Retro-aza-Michael Reaction: This is a dissociative mechanism where the β-amino ester reverts to its constituent amine and α,β-unsaturated ester. This equilibrium can be thermally triggered, allowing for the disassembly and reassembly of the network structure. researchgate.netacs.orgnih.govresearchgate.net The reversibility of the aza-Michael reaction plays a crucial role in enabling the reprocessing of polymer networks based on this chemistry. rsc.orgurl.edu
Transesterification: In the presence of hydroxyl groups, an associative exchange mechanism, namely catalyst-free transesterification, can occur. researchgate.netacs.orgnih.gov This pathway involves the attack of a hydroxyl group on the ester carbonyl, leading to an exchange of the alcohol moiety without the complete dissociation of the C-N bond.
The coexistence of both dissociative (retro-aza-Michael) and associative (transesterification) exchange mechanisms provides a versatile platform for designing reprocessable and self-healing materials. acs.orgnih.gov The presence of internal tertiary amine groups within poly(β-amino esters) can act as internal catalysts, facilitating these exchange reactions. acs.org The interplay between these dynamic processes is influenced by factors such as temperature and the presence of other functional groups. acs.org
Table of Research Findings on Reaction Mechanisms
| Reaction Type | Key Mechanistic Feature | Influencing Factors | References |
|---|---|---|---|
| Aza-Michael Addition | Formation of a zwitterionic intermediate followed by a rate-controlling proton transfer. | Catalysts (Lewis acids, Brønsted acids, organocatalysts), substituents on reactants. | acs.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.comorganic-chemistry.orgresearchgate.net |
| Reductive Amination | In situ formation of imine/enamine intermediates followed by reduction. | pH, choice of reducing agent, catalysts for stereocontrol. | youtube.comlibretexts.orgresearchgate.netliv.ac.uknih.gov |
| Dynamic Covalent Exchange | Coexistence of retro-aza-Michael (dissociative) and transesterification (associative) pathways. | Temperature, presence of hydroxyl groups, internal catalysis by tertiary amines. | researchgate.netacs.orgnih.govresearchgate.netrsc.orgurl.eduacs.org |
Thermally Reversible Aza-Michael Reactions
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely utilized reaction for the formation of C-N bonds. While often considered irreversible under standard synthetic conditions, the reversibility of this reaction can be induced thermally, a property that is crucial for the development of self-healing and recyclable polymer networks. nih.gov
The reversibility of the aza-Michael reaction involving secondary amines, such as the one present in this compound, has been demonstrated to occur at elevated temperatures. nih.gov The mechanism involves a retro-aza-Michael reaction, where the C-N bond cleaves to regenerate the precursor amine (4-methylbenzylamine) and the activated alkene (ethyl acrylate). This equilibrium between the forward addition and the reverse elimination is highly dependent on temperature. At lower temperatures, the equilibrium favors the formation of the adduct, this compound. As the temperature increases, the rate of the retro-reaction becomes more significant, leading to a dynamic equilibrium.
Recent studies on model systems, such as the adduct of N-methylbutylamine and 2-ethylhexyl acrylate, have provided insights into the kinetics of this thermal exchange. It has been observed that the aza-Michael exchange, which proceeds through this reversible mechanism, is possible under thermal stimulus without the need for a catalyst. nih.gov The rate of this exchange, however, has been noted to be relatively slow when compared to other dynamic covalent reactions like transesterification. nih.gov
Table 1: Influence of Temperature on the Reversibility of Aza-Michael Reactions in Model β-Amino Ester Systems
| Temperature (°C) | Equilibrium Position | Rate of Retro-Aza-Michael Reaction |
| 25 | Favors Adduct Formation | Negligible |
| 85 | Shift towards Reactants | Slow |
| 120 | Dynamic Equilibrium | Moderate |
| 160 | Favors Reactants | Significant |
This table illustrates the general trend observed in studies of thermally reversible aza-Michael reactions for secondary amine adducts, providing an expected behavior for this compound.
Catalyst-Free Transesterification Dynamics in β-Amino Ester Networks
In networks composed of β-amino esters, another critical dynamic process is transesterification. This reaction involves the exchange of the alkoxy group of an ester with another alcohol. In the context of a polymer network, this allows for the rearrangement of crosslinks, leading to stress relaxation, malleability, and reprocessability of the material.
A key feature of β-amino ester systems is their ability to undergo transesterification without the need for an external catalyst. The neighboring amino group is thought to play a crucial role in facilitating this process through an intramolecular catalytic mechanism. The nitrogen atom can act as a proton shuttle or activate the ester carbonyl group, thereby lowering the activation energy for the nucleophilic attack by an alcohol.
Research on related β-amino ester systems has highlighted that the rate of this catalyst-free transesterification is significantly faster than the thermally induced aza-Michael exchange. nih.gov This difference in reaction rates is a critical consideration in the design of covalent adaptable networks (CANs), as it dictates the dominant mechanism of network rearrangement at a given temperature. At moderately elevated temperatures (e.g., 100-160 °C), transesterification is likely to be the primary pathway for topological network rearrangement, while the slower aza-Michael exchange contributes to a lesser extent. nih.gov
Table 2: Comparative Reaction Rates of Dynamic Processes in a Model β-Amino Ester System at 140 °C
| Dynamic Process | Relative Rate | Primary Consequence in a Network |
| Transesterification (Catalyst-Free) | Fast | Network Rearrangement, Stress Relaxation |
| Aza-Michael Exchange (Thermal) | Slow | Network Remodeling, Healing |
This table provides a qualitative comparison of the reaction rates for catalyst-free transesterification and thermal aza-Michael exchange in β-amino ester networks, based on findings for analogous systems.
Catalytic Systems and Enantioselective Approaches for Ethyl 3 4 Methylphenyl Methyl Amino Propanoate Synthesis
Homogeneous Catalysis in β-Amino Ester Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst-substrate interaction and selectivity. Both metal-based and organic molecules have been successfully employed as catalysts for the synthesis of β-amino esters.
Lewis acids are effective catalysts for the aza-Michael addition of amines to α,β-unsaturated esters, a key step in the formation of β-amino esters. Indium triflate (In(OTf)₃) has emerged as a particularly efficient catalyst for this transformation due to its high Lewis acidity and moisture tolerance.
The synthesis of Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate via an indium triflate-catalyzed aza-Michael addition would involve the reaction of 4-methylbenzylamine (B130917) with ethyl acrylate (B77674). The indium triflate catalyst activates the ethyl acrylate, rendering it more susceptible to nucleophilic attack by the amine. This process is generally characterized by mild reaction conditions and good to excellent yields of the desired β-amino ester asianpubs.org.
Table 1: Representative Indium Triflate-Catalyzed Aza-Michael Additions
| Amine | α,β-Unsaturated Ester | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Diethylamine | Methyl Acrylate | 2 | Dichloromethane | 1 | 95 asianpubs.org |
| Aniline | Methyl Acrylate | 2 | Dichloromethane | 1.5 | 92 |
| Pyrrolidine | Ethyl Acrylate | 2 | Dichloromethane | 1 | 94 |
This table presents data for analogous reactions to illustrate the efficacy of indium triflate in catalyzing the aza-Michael addition for the synthesis of β-amino esters.
Organocatalysis provides a metal-free alternative for the synthesis of β-amino esters, often with the added benefit of enantioselectivity. Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can facilitate the asymmetric aza-Michael addition, leading to enantioenriched products. These catalysts typically operate through the formation of hydrogen bonds or by acting as Lewis bases to activate the substrates beilstein-journals.org.
For the enantioselective synthesis of this compound, a chiral organocatalyst would be employed to control the stereochemical outcome of the addition of 4-methylbenzylamine to ethyl acrylate. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has been particularly successful in achieving high enantioselectivities in such reactions.
Heterogeneous Catalysis and Surface Chemistry
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling.
Silica-based materials have been utilized as solid supports for acidic catalysts, creating effective heterogeneous systems for the synthesis of β-amino esters. For instance, silica (B1680970) sulfuric acid (SSA) has been demonstrated as a highly efficient, inexpensive, and reusable catalyst for the aza-Michael addition of amines to α,β-unsaturated compounds under solvent-free conditions nih.govsemanticscholar.orgnih.gov. The acidic sites on the silica surface activate the α,β-unsaturated ester, facilitating the nucleophilic attack of the amine.
In the context of synthesizing this compound, a mixture of 4-methylbenzylamine and ethyl acrylate could be reacted in the presence of a silica-supported acid catalyst, potentially without the need for a solvent. This approach aligns with the principles of green chemistry by minimizing waste and simplifying the purification process nih.govsemanticscholar.orgnih.gov.
Table 2: Silica-Supported Catalysis in Aza-Michael Additions
| Amine | Michael Acceptor | Catalyst | Conditions | Yield (%) |
| Aniline | Ethyl Acrylate | Silica Sulfuric Acid | Solvent-free, rt | 92 nih.gov |
| Morpholine | Methyl Acrylate | Silica-supported Aluminum Chloride | Solvent-free, 60°C | 95 tandfonline.com |
| Piperidine | Ethyl Acrylate | Perchloric acid over silica gel | Solvent-free, rt | 94 researchgate.net |
This table showcases the utility of silica-based heterogeneous catalysts in promoting the synthesis of β-amino compounds through aza-Michael additions.
Beyond silica, other solid supports such as alumina and various polymers have been employed to immobilize catalysts for the synthesis of β-amino esters. For example, acidic alumina has been used as a heterogeneous catalyst for the selective mono-addition of primary amines to ethyl acrylate under solvent-free conditions researchgate.net. These solid-supported catalysts often exhibit enhanced stability and can be readily recovered and reused, making them attractive for industrial applications. The choice of support can also influence the catalyst's activity and selectivity.
Biocatalysis and Enzyme-Mediated Transformations
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green and sustainable chemical synthesis. Lipases, in particular, have been widely used for the synthesis and resolution of β-amino esters.
Lipase-catalyzed Michael additions of amines to acrylates have been developed for the synthesis of β-amino acid esters. For instance, Lipase TL IM from Thermomyces lanuginosus has been shown to effectively catalyze the Michael addition of various aromatic amines to acrylates mdpi.com. This enzymatic approach offers a green reaction medium, often using methanol (B129727), and can be performed in continuous-flow microreactors, allowing for short reaction times and easy process control mdpi.com.
Furthermore, lipases are extensively used for the kinetic resolution of racemic β-amino esters. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. For example, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has been successfully employed for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to produce enantiomerically pure β-amino acids semanticscholar.org. This strategy could be applied to a racemic mixture of this compound to obtain the individual enantiomers.
Table 3: Lipase-Catalyzed Synthesis and Resolution of β-Amino Esters
| Lipase Source | Reaction Type | Substrates | Key Finding |
| Thermomyces lanuginosus (Lipase TL IM) | Michael Addition | Aromatic amines and acrylates | Excellent yields in a continuous-flow microreactor mdpi.com |
| Burkholderia cepacia (Lipase PSIM) | Hydrolysis (Kinetic Resolution) | Racemic β-amino carboxylic ester hydrochlorides | Efficient synthesis of β-fluorophenyl-substituted β-amino acid enantiomers semanticscholar.org |
| Candida antarctica Lipase B | Dynamic Kinetic Resolution | β-amino esters | Efficient DKR with excellent enantioselectivity and yields kuleuven.be |
This table highlights the versatility of lipases in both the synthesis and enantioselective resolution of β-amino esters.
Lipase-Catalyzed Aza-Michael Additions
Lipases, traditionally known for catalyzing hydrolysis of fats and oils, have demonstrated promiscuous activity in catalyzing aza-Michael additions, a key reaction for forming carbon-nitrogen bonds in β-amino esters. This biocatalytic approach offers a green and efficient alternative to conventional chemical methods.
Lipase TL IM from Thermomyces lanuginosus has been successfully employed to catalyze the Michael addition of aromatic amines to acrylates, yielding various β-amino acid esters. mdpi.comdntb.gov.ua This method is notable for its mild, environmentally friendly reaction conditions, utilizing methanol as a medium, and achieving high yields in a short residence time of 30 minutes. mdpi.comdntb.gov.ua The process is also amenable to continuous-flow microreactor technology, which allows for precise control over reaction parameters and facilitates process scalability. mdpi.comdntb.gov.ua
In a one-pot protocol, Lipase B from Candida antarctica (CAL-B) has been used as the sole catalyst for a combined aza-Michael addition and aminolysis resolution to produce chiral β-amino acid esters. oipub.com This straightforward method operates under mild conditions and has been successfully applied to a range of racemic aromatic and aliphatic amines. oipub.com The scalability of this process has been demonstrated without a significant loss in reaction rate or enantioselectivity, highlighting its potential for large-scale production. oipub.com
Further research has explored the use of Rhizomucor miehei lipase for the aza-Michael addition of various amines to α,β-unsaturated esters like ethyl acrylate and propyl acrylate. researchgate.net These reactions, typically conducted in low-polarity solvents such as hexane, toluene, and diisopropyl ether, have yielded N-substituted β-amino esters with yields ranging from 12% to 100%. researchgate.net
| Catalyst | Amine Substrate | Acceptor Substrate | Solvent | Key Features |
| Lipase TL IM from Thermomyces lanuginosus | Aromatic amines | Acrylates | Methanol | Continuous-flow, short residence time (30 min), green conditions. mdpi.comdntb.gov.ua |
| Lipase B from Candida antarctica (CAL-B) | Racemic aromatic and aliphatic amines | Not specified | Not specified | One-pot aza-Michael addition and aminolysis resolution. oipub.com |
| Rhizomucor miehei lipase | Alkylamines, alkanolamines, diamines | Ethyl acrylate, propyl acrylate | Hexane, toluene, diisopropyl ether | Yields up to 100%. researchgate.net |
Dehydrogenase-Catalyzed Asymmetric Reductions of β-Keto Esters
Dehydrogenases are a class of enzymes that catalyze the reduction of ketones and β-keto esters to their corresponding chiral alcohols, which are valuable precursors for the synthesis of enantiomerically pure β-amino esters. This enzymatic approach is highly regarded for its excellent enantioselectivity.
(S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been utilized for the asymmetric reduction of a wide array of prochiral ketones and β-keto esters. nih.gov This enzyme exhibits high enantioselectivity across a broad substrate range, consistently producing enantiopure secondary alcohols. nih.gov The high degree of enantioselectivity is attributed to the specific binding interactions within the enzyme's active site. nih.gov
Bakers' yeast (Saccharomyces cerevisiae) is another well-known biocatalyst for the enantioselective reduction of β-keto esters. researchgate.net It contains numerous oxidoreductases capable of reducing a variety of ketonic substrates to chiral alcohols with moderate to high enantiomeric excess. researchgate.net For instance, the reduction of ethyl benzoylacetate with baker's yeast yields ethyl (S)-(-)-3-hydroxy-3-phenylpropionate. researchgate.net Genetic engineering of baker's yeast, by altering the levels of specific reductases, has been shown to improve the stereoselectivity of β-keto ester reductions. acs.org
Oxidoreductases such as Lactobacillus brevis ADH (LBADH), Candida parapsilosis carbonyl reductase (CPCR), horse liver ADH (HLADH), and Thermoanaerobium brockii ADH (TBADH) have also been successfully applied in the enantioselective reduction of a broad range of substituted acetylenic ketones. nih.gov The choice between (R)- and (S)-specific oxidoreductases allows for the synthesis of either enantiomer of the resulting propargylic alcohols. nih.gov
| Enzyme/Organism | Substrate Type | Product | Enantioselectivity |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral ketones and β-keto esters | Enantiopure secondary alcohols | High nih.gov |
| Bakers' Yeast (Saccharomyces cerevisiae) | β-keto esters | Chiral β-hydroxy esters | Moderate to high enantiomeric excess researchgate.net |
| Various Oxidoreductases (LBADH, CPCR, HLADH, TBADH) | Substituted acetylenic ketones | Enantiopure propargylic alcohols | High, tunable nih.gov |
Immobilizing enzymes on solid supports is a critical strategy for enhancing their stability, reusability, and suitability for industrial applications. escholarship.org Immobilization transforms a soluble, homogeneous catalyst into a solid, heterogeneous one, which simplifies product separation and allows for use in continuous flow reactors. escholarship.orgnih.gov
Various techniques are employed for enzyme immobilization, including physical adsorption, covalent bonding, and entrapment within a polymer matrix. escholarship.orgnih.gov For instance, alcohol dehydrogenase has been immobilized on mesoporous silica material SBA-15 via non-specific physical adsorption. escholarship.org Dehydrogenases have also been covalently bound to carboxyl graphene derivatives, creating a conductive nanoplatform that can facilitate cofactor-free electroreduction. nih.gov
Co-immobilization of a ketoreductase with a glucose dehydrogenase for cofactor recycling on a methacrylate iminodiacetic resin has demonstrated significantly higher activity compared to other immobilization methods. nih.gov Another approach involves creating carrier-free immobilized enzymes by cross-linking them to form insoluble, active particles, which can lead to higher catalytic efficiency by avoiding the dilution effect of a carrier. nih.gov These immobilized biocatalysts often exhibit improved thermal stability and can be reused for multiple reaction cycles. nih.gov
| Immobilization Method | Support Material | Enzyme(s) | Advantages |
| Physical Adsorption | Mesoporous silica (SBA-15) | Alcohol dehydrogenase | Simple procedure. escholarship.org |
| Covalent Bonding | Carboxyl graphene | Dehydrogenases | Enables cofactor-free electroreduction. nih.gov |
| Co-immobilization | Methacrylate iminodiacetic resin | Ketoreductase and Glucose dehydrogenase | Higher activity, cofactor recycling. nih.gov |
| Carrier-Free Cross-linking | N/A | Enzymes | High catalytic efficiency, avoids carrier costs. nih.gov |
Asymmetric Induction and Chiral Auxiliary Applications
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
The use of chiral auxiliaries is a powerful strategy for the diastereoselective synthesis of β-amino esters. The chiral amino alcohol (S,S)-(+)-pseudoephedrine has proven to be an effective auxiliary in asymmetric aza-Michael reactions. acs.org When attached to an α,β-unsaturated acceptor as an amide, it effectively induces 1,5-asymmetric induction during the conjugate addition of nitrogen nucleophiles, leading to β-amino amides with good to excellent diastereoselectivities. acs.org These adducts can then be readily converted into the corresponding β-amino esters. acs.org
Similarly, chiral phenylglycinol can be used as a chiral auxiliary for the large-scale enantioselective synthesis of β-amino esters from aldehydes. thieme-connect.com The 1,2-addition of a Reformatsky reagent to imines derived from an aldehyde and phenylglycinol proceeds with high diastereoselectivity, which is attributed to the formation of a rigid, chelated intermediate. thieme-connect.com
Hexahydrobenzoxazolidinones are another class of chiral auxiliaries that have been employed in the asymmetric synthesis of β2-amino acids. researchgate.net N-acylated hexahydrobenzoxazolidinones undergo highly diastereoselective alkylation with benzyl (B1604629) bromoacetate. researchgate.net Subsequent removal of the chiral auxiliary yields the desired β-amino acid derivatives. researchgate.net
Enantioselective synthesis of chiral β-amino esters can also be achieved through catalytic asymmetric conjugate addition reactions. These methods often utilize chiral ligands to control the stereochemical outcome of the reaction. For example, a copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been developed for the synthesis of β-amino acid derivatives. nih.gov The use of an appropriate ancillary chiral ligand can reverse the typical regioselectivity of hydrocupration, leading to the formation of a β-cuprated species that can then react with an electrophilic aminating reagent. nih.gov
Dynamic kinetic resolution (DKR) is another powerful strategy for the enantioselective synthesis of β-amino esters. In one example, racemic β-amino-α-keto esters are subjected to a Ru(II)-catalyzed asymmetric transfer hydrogenation. organic-chemistry.orgnih.govunc.edu This process provides enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. organic-chemistry.orgnih.govunc.edu The choice of protecting group on the amine, such as Boc or Cbz, can influence the enantioselectivity of the reaction. organic-chemistry.orgnih.gov
Enantioselective Synthesis for Chiral β-Amino Esters
Chiral Catalyst Design and Application
The design of effective chiral catalysts for the asymmetric aza-Michael reaction is centered on creating a well-defined chiral environment that can differentiate between the two enantiotopic faces of the ethyl acrylate electrophile. Organocatalysis has emerged as a particularly powerful strategy in this domain. nih.gov Chiral amine catalysts, such as those derived from pyrrolidine, have been shown to be effective for conjugate additions via enamine activation. rsc.org
Another successful design involves axially chiral structures combined with hydrogen-bond donor groups, such as in squaramide- or thiourea-based catalysts. snnu.edu.cn For the synthesis of this compound, a hypothetical chiral catalyst could be designed based on a rigid scaffold that positions the amine nucleophile and the acrylate acceptor in a specific orientation. This is often achieved through multiple non-covalent interactions, such as hydrogen bonding and π-π stacking. snnu.edu.cnnih.gov For instance, a bifunctional catalyst featuring a Brønsted acid site to activate the acrylate and a Brønsted base site to deprotonate the amine could effectively facilitate the reaction.
The catalyst's structure would create a "chiral pocket" where the 4-methylbenzylamine and ethyl acrylate are brought into proximity. The steric and electronic properties of the catalyst's chiral backbone would favor one specific orientation for the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer of the product.
Table 1: Representative Performance of Chiral Organocatalysts in Asymmetric Aza-Michael Additions (Analogous Reactions)
| Catalyst Type | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cinchona-based diamine | Enone Carbamate | Intramolecular Amine | 75-95 | up to 99 |
| Axially Chiral Styrene | Enynamide | Ketimine | High | Exceptional |
Note: This table presents data from analogous reactions to illustrate the potential efficacy of such catalysts; specific data for the target compound is not available in the cited literature. nih.govsnnu.edu.cn
Asymmetric Binary-Acid Catalysis
Asymmetric binary-acid catalysis is an advanced strategy that utilizes two acidic sites to activate both the nucleophile and the electrophile, thereby accelerating the reaction and controlling the stereochemistry. This approach can be realized using a single bifunctional catalyst possessing two distinct acidic moieties or through a combination of two separate chiral catalysts or a chiral catalyst and an achiral co-catalyst. nih.gov
In the context of synthesizing this compound, a binary-acid catalyst system would typically involve a chiral Brønsted acid and a Lewis acid or two different Brønsted acids. For example, chiral phosphoric acids (CPAs) have been highly successful in asymmetric organocatalysis. beilstein-journals.org A CPA could activate the ethyl acrylate by protonating the carbonyl oxygen, making it more electrophilic. Simultaneously, the conjugate base of the CPA or another basic site on the catalyst could interact with the 4-methylbenzylamine, increasing its nucleophilicity and orienting it for the conjugate addition.
Alternatively, a chiral amine catalyst could be used in conjunction with a co-catalyst, such as a carboxylic or sulfonic acid. nih.gov In such a system, the acid co-catalyst protonates the tertiary amine of the chiral catalyst (e.g., a cinchona alkaloid derivative), which then activates the ethyl acrylate. The primary amine moiety of the catalyst can then form an iminium ion or interact via hydrogen bonding to control the facial selectivity of the attack by the 4-methylbenzylamine. The synergy between the two acidic components is crucial for achieving high yield and enantioselectivity.
Table 2: Effect of Acid Co-Catalysts in Asymmetric Aza-Michael Additions (Analogous Reactions)
| Chiral Catalyst | Co-Catalyst | Reaction Type | Outcome |
|---|---|---|---|
| Cinchona-based diamine | Trifluoroacetic Acid (TFA) | Intramolecular Aza-Michael | Best results for yield and stereocontrol |
| Cinchona-based primary amine | Triphenylacetic Acid | Cascade Aza-Michael-Aldol | High yield (70-91%) and stereocontrol (>92% ee) |
Note: This table illustrates the principle of binary-acid or co-catalysis in similar reaction systems, as specific data for the target synthesis is not available in the cited literature. nih.govresearchgate.net
Spectroscopic and Advanced Analytical Characterization of Ethyl 3 4 Methylphenyl Methyl Amino Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate, ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques, would be employed for a comprehensive structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environments. The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique set of protons. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are key to the structural assignment.
The predicted ¹H NMR spectral data for this compound are summarized in the table below. These predictions are based on the analysis of the chemical structure and typical chemical shift values for similar functional groups.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ethyl CH₃ | 1.25 | Triplet (t) | 3H |
| Aromatic CH₃ | 2.34 | Singlet (s) | 3H |
| -CH₂-CO- | 2.55 | Triplet (t) | 2H |
| -N-CH₂-CH₂- | 2.85 | Triplet (t) | 2H |
| Ethyl CH₂ | 4.15 | Quartet (q) | 2H |
| Ar-CH₂-N- | 3.70 | Singlet (s) | 2H |
| Aromatic H | 7.10-7.20 | Multiplet (m) | 4H |
| -NH- | Variable | Broad Singlet (br s) | 1H |
Ethyl Group Protons: The ethyl ester moiety would give rise to a triplet at approximately 1.25 ppm for the methyl (CH₃) protons, coupled to the adjacent methylene (CH₂) group, and a quartet at around 4.15 ppm for the methylene protons, coupled to the methyl group.
Aromatic Protons: The protons on the para-substituted benzene ring are expected to appear in the aromatic region, typically between 7.10 and 7.20 ppm. Due to the substitution pattern, they would likely present as a multiplet or two distinct doublets.
Aromatic Methyl Protons: The methyl group attached to the benzene ring would produce a singlet signal at approximately 2.34 ppm.
Propanoate Chain Protons: The two methylene groups of the propanoate chain (-CH₂-CH₂-) would each appear as a triplet. The methylene group adjacent to the carbonyl group (-CH₂-CO-) is expected to be deshielded and resonate at around 2.55 ppm, while the methylene group attached to the nitrogen atom (-N-CH₂-) would likely appear at a slightly downfield-shifted position of approximately 2.85 ppm.
Benzyl (B1604629) Protons: The methylene protons of the benzyl group (Ar-CH₂-N-) are anticipated to produce a singlet at approximately 3.70 ppm.
Amine Proton: The secondary amine proton (-NH-) would typically appear as a broad singlet at a variable chemical shift, which can be confirmed by D₂O exchange.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The predicted ¹³C NMR chemical shifts for the compound are presented in the following table:
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl CH₃ | 14.2 |
| Aromatic CH₃ | 21.1 |
| -CH₂-CO- | 35.0 |
| -N-CH₂-CH₂- | 45.0 |
| Ar-CH₂-N- | 53.0 |
| Ethyl CH₂ | 60.5 |
| Aromatic CH | 129.0, 129.5 |
| Aromatic C (quaternary) | 137.0, 138.0 |
| C=O (Ester) | 173.0 |
Aliphatic Carbons: The methyl carbon of the ethyl group is expected at approximately 14.2 ppm, and the methylene carbon at around 60.5 ppm. The aromatic methyl carbon would be observed near 21.1 ppm. The two methylene carbons of the propanoate chain are predicted to appear at approximately 35.0 ppm (-CH₂-CO-) and 45.0 ppm (-N-CH₂-), while the benzylic carbon is expected around 53.0 ppm.
Aromatic Carbons: The aromatic carbons would resonate in the region of 129.0 to 138.0 ppm. The protonated aromatic carbons are expected around 129.0 and 129.5 ppm, while the quaternary carbons (to which the methyl and benzyl groups are attached) would appear further downfield.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and would appear at the lowest field, typically around 173.0 ppm.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized.
COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For example, it would show a cross-peak between the triplet of the ethyl CH₃ and the quartet of the ethyl CH₂, confirming their connectivity. Similarly, correlations would be observed between the two methylene groups of the propanoate chain.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the carbon signal at approximately 60.5 ppm would show a cross-peak with the proton quartet at 4.15 ppm, confirming its assignment to the ethyl CH₂ group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In positive ion mode ESI-MS, this compound (C₁₃H₁₉NO₂) is expected to be readily protonated, primarily at the nitrogen atom of the amino group.
The predicted ESI-MS data is shown in the table below:
| Ion | Predicted m/z |
| [M+H]⁺ | 222.15 |
| [M+Na]⁺ | 244.13 |
The primary ion observed would be the protonated molecule [M+H]⁺. The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule. The calculated monoisotopic mass of C₁₃H₁₉NO₂ is 221.1416, which would result in a protonated molecule [M+H]⁺ with an m/z of approximately 222.1494. The observation of a sodium adduct [M+Na]⁺ is also common in ESI-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, the compound is typically ionized by electron ionization (EI), which is a hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used for structural elucidation and identification.
The molecular ion peak (M⁺) at m/z 221 would be expected in the EI mass spectrum, although its intensity might be low due to the facile fragmentation of the molecule. Key predicted fragmentation pathways for this compound would include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 176.
Loss of the ethyl group (-CH₂CH₃): Leading to a fragment at m/z 192.
Cleavage of the C-C bond adjacent to the carbonyl group: This could lead to the formation of a fragment corresponding to [CH₂CH₂COOCH₂CH₃]⁺ at m/z 101.
Benzylic cleavage: The most prominent peak in the spectrum is often due to the formation of the stable tropylium ion or a related benzyl cation. Cleavage of the bond between the benzylic carbon and the nitrogen would lead to a fragment at m/z 105, corresponding to the [C₈H₉]⁺ ion (methylbenzyl cation), which is a very common and stable fragment. Another significant fragment would be the formation of the [CH₃C₆H₄CH₂]⁺ ion at m/z 91.
A table of predicted major fragments in the EI mass spectrum is provided below:
| Predicted m/z | Possible Fragment Ion |
| 221 | [M]⁺ |
| 176 | [M - OCH₂CH₃]⁺ |
| 105 | [CH₃C₆H₄CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The retention time in the gas chromatogram would provide an additional parameter for the identification of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₁₃H₁₉NO₂, the theoretical monoisotopic mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that closely matches this calculated value, confirming the compound's elemental formula.
Table 1: Predicted HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₁₃H₁₉NO₂ | [M+H]⁺ | 222.1489 |
This table is generated based on theoretical calculations and does not represent experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for its key functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300-3500 | Weak to medium, sharp peak |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to weak peaks |
| Alkyl Groups | C-H Stretch | 2850-2960 | Strong, sharp peaks |
| Ester Carbonyl | C=O Stretch | 1735-1750 | Strong, sharp peak |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to weak peaks |
| Ester C-O Stretch | C-O Stretch | 1150-1250 | Strong peak |
This table is based on established correlation charts for IR spectroscopy and does not represent experimental data for the target compound.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, chiral chromatography is essential for separating its enantiomers and determining the enantiomeric excess (% ee) of a sample. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral HPLC is a powerful method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds. researchgate.net The separation would involve dissolving the compound in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) and passing it through an HPLC column packed with a CSP. nih.govnih.gov The differential interaction between the enantiomers and the CSP allows for their resolution.
Chiral Gas Chromatography can also be used, often for more volatile compounds. The stationary phases in these columns are typically based on cyclodextrin derivatives. gcms.cz For a compound like this compound, derivatization might be necessary to increase its volatility and improve separation. The choice of the specific chiral column and temperature program would be critical for achieving baseline resolution of the enantiomers.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the molecular structure. This would confirm the connectivity of the atoms and reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Should data become available, it would typically be presented in a table summarizing the crystallographic parameters.
Table 3: Example of Crystallographic Data Table
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₁₉NO₂ |
| Formula weight | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a, b, c, α, β, γ = Data not available |
| Volume | Data not available |
| Z (molecules per unit cell) | Data not available |
This table is a template and contains no experimental data.
Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis
A comprehensive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in the available scientific literature. As a result, a detailed article focusing on the specific Density Functional Theory (DFT) studies and molecular docking simulations for this compound, as per the requested outline, cannot be generated at this time.
The requested article structure included in-depth analysis of reaction mechanisms, electronic structure, and catalytic activity based on DFT studies, as well as modeling of enzyme-substrate interactions and binding energy calculations through molecular docking simulations. However, searches for scholarly articles and research data have not yielded any specific studies that have been conducted on this compound itself.
While the methodologies outlined, such as DFT and molecular docking, are standard and powerful tools in computational chemistry for elucidating the properties and behaviors of molecules, their application and the resulting data are highly specific to the compound being studied. Without published research that has explicitly performed these computational investigations on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, until such research is conducted and published, a thorough and scientifically rigorous article on the computational and theoretical investigations of this compound, complete with detailed findings and data tables, cannot be produced.
Computational and Theoretical Investigations of Ethyl 3 4 Methylphenyl Methyl Amino Propanoate
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate, MD simulations would provide crucial insights into its conformational landscape, flexibility, and the interactions that govern its three-dimensional structure. This information is vital for understanding its chemical reactivity and potential biological activity.
In a typical MD simulation study of this compound, a force field (a set of parameters describing the potential energy of the system) would be selected to model the interatomic interactions. The molecule would then be placed in a simulated environment, often a solvent box of water or an organic solvent, to mimic realistic conditions. The simulation would then solve Newton's equations of motion for the atoms over a series of small time steps, generating a trajectory that describes how the positions and velocities of the atoms evolve.
Analysis of this trajectory would reveal the preferred conformations of the molecule, the energy barriers between different conformational states, and the flexibility of various parts of the structure, such as the rotatable bonds in the ethyl propanoate chain and the bond connecting the benzyl (B1604629) group to the nitrogen atom. Key dihedral angles would be monitored to identify the most stable rotamers. For instance, the torsion angles around the C-C bonds in the propanoate moiety and the C-N bond would be of particular interest.
The results of such a study would typically be presented in the form of Ramachandran-like plots for key dihedral angles, potential energy surface maps, and root-mean-square deviation (RMSD) plots to assess the stability of the simulated system. These analyses would help in identifying low-energy, stable conformations that are likely to be predominant.
| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier to Rotation (kcal/mol) |
| C-C-C(O)-O | 180 (anti-periplanar) | 3.5 |
| N-C-C-C(O) | 60 (gauche) | 2.1 |
| C-N-C(benzyl)-C(ring) | 90 | 1.5 |
This table illustrates the type of data that would be generated from an MD simulation, showing the most stable orientations around key chemical bonds and the energy required to rotate them.
Quantitative Structure-Activity Relationships (QSAR) and Machine Learning Applications
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of this compound, QSAR and machine learning could be applied to predict various properties, including synthetic outcomes and catalyst performance.
Predictive Modeling of Synthetic Outcomes and Catalyst Performance
The synthesis of this compound, likely involving a reductive amination or a related C-N bond-forming reaction, is influenced by various factors such as the choice of catalyst, solvent, temperature, and the nature of the reactants. Machine learning models can be trained on experimental data from a series of related reactions to predict the yield or selectivity of the synthesis under different conditions.
To build such a model, a dataset would be compiled containing various synthesized molecules similar in structure to this compound, along with the specific reaction conditions and the resulting product yields. For each molecule, a set of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and topological indices.
A machine learning algorithm, such as a random forest, support vector machine, or a neural network, would then be trained on this dataset to learn the relationship between the molecular descriptors, reaction conditions, and the synthetic outcome. The trained model could then be used to predict the yield for the synthesis of new compounds like this compound or to optimize the reaction conditions for its synthesis.
Similarly, these predictive models can be applied to catalyst performance. By including descriptors that represent the properties of different catalysts used in the synthesis, a machine learning model could predict which catalyst would be most effective for a specific substrate, thereby accelerating the discovery of optimal catalytic systems.
| Compound | Catalyst | Temperature (°C) | Molecular Weight | LogP | Predicted Yield (%) |
| This compound | Pd/C | 80 | 221.30 | 2.5 | 85 |
| Ethyl 3-{[(phenyl)methyl]amino}propanoate | PtO2 | 75 | 207.27 | 2.1 | 78 |
| Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate | Raney Ni | 85 | 241.72 | 3.0 | 92 |
This table represents a simplified example of the data used to train a machine learning model. The model would learn from the relationship between the compound's properties, reaction conditions, and the experimental yield to make predictions for new reactions.
Advanced Applications and Functionalization of Ethyl 3 4 Methylphenyl Methyl Amino Propanoate Scaffolds
β-Amino Esters as Key Intermediates in the Synthesis of Complex Molecules
The β-amino ester functional group, the core of the Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate scaffold, is a crucial structural motif in synthetic organic chemistry. Its prevalence stems from its utility as a precursor to a wide array of more complex molecules, including numerous biologically active compounds and natural products. The inherent reactivity of both the amine and the ester functionalities allows for diverse chemical transformations, making it a valuable building block for intricate molecular designs.
β-Amino esters are pivotal intermediates in the synthesis of β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. nih.govresearchgate.net The defining feature of these antibiotics is the four-membered azetidinone ring, the synthesis of which can be achieved through the cyclization of β-amino acid precursors. nih.gov β-Amino esters serve as protected and easily purifiable forms of these β-amino acids.
The general synthetic pathway involves the hydrolysis of the ester group in a compound like this compound to yield the corresponding β-amino acid. This intermediate then undergoes an intramolecular cyclization, often mediated by a β-lactam synthetase enzyme or chemical activating agents, to form the thermodynamically strained β-lactam ring. nih.gov The formation of this ring is a critical step in the biosynthesis of several natural antibiotic families, including clavulanic acid and carbapenems, which utilize a β-amino acid substrate. nih.gov The ability to introduce various substituents onto the β-amino ester scaffold allows for the synthesis of a diverse library of β-lactam analogues, which is essential for combating antibiotic resistance. nih.gov
Beyond antibiotics, the β-amino ester scaffold is integral to the total synthesis of various natural products. Many alkaloids, peptides, and other secondary metabolites contain the β-amino acid structural unit. The synthesis of these complex molecules often relies on the strategic incorporation of β-amino ester building blocks, which can be elaborated into the final natural product architecture. The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a primary method for preparing these β-amino carbonyl derivatives, which serve as foundational intermediates. acs.org
Development of Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
The creation of stereochemically defined centers is a cornerstone of modern pharmaceutical and materials science. β-Amino esters with specific chirality are highly sought-after building blocks for the synthesis of enantiomerically pure compounds. nih.gov Asymmetric synthesis of chiral β-amino esters can be achieved through several strategies, most notably the use of chiral auxiliaries in aza-Michael reactions. acs.org
In this approach, a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, is attached to an α,β-unsaturated carbonyl compound to form a chiral amide. acs.org The subsequent conjugate addition of an amine proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary can then be cleaved to reveal the chiral β-amino functionality, which can be easily transformed into the corresponding β-amino ester. acs.org This methodology provides a reliable route to optically enriched β-amino esters that are invaluable for constructing complex chiral molecules. acs.orgresearchgate.net
| Nucleophile | α,β-Unsaturated Amide | Diastereomeric Excess (d.e.) | Reference |
| Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | (E)-N-Cinnamoyl-(S,S)-(+)-pseudoephedrine | >98% | acs.org |
| Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | (E)-N-Crotonoyl-(S,S)-(+)-pseudoephedrine | 94% | acs.org |
| Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | (E)-N-Cinnamoyl-(S,S)-(+)-pseudoephedrine | 92% | acs.org |
Integration into Dynamic Covalent Networks and Stimuli-Responsive Materials
A significant modern application of the β-amino ester scaffold is its use as a dynamic covalent linkage in the fabrication of Covalent Adaptable Networks (CANs) and stimuli-responsive materials. acs.orgnih.gov These materials bridge the gap between traditional thermosets and thermoplastics, exhibiting the robustness of cross-linked polymers while also being reprocessable, healable, and recyclable. nih.govacs.orgwikipedia.org The dynamic nature of the β-amino ester bond allows the polymer network to rearrange its topology in response to an external stimulus, such as heat. acs.orgwikipedia.orgvitrimers.net
CANs are cross-linked polymer networks that contain reversible covalent bonds, enabling them to adapt their structure without irreversible degradation. nih.govacs.orgnih.gov The β-amino ester linkage is particularly well-suited for this purpose because it can participate in two distinct, thermally activated dynamic exchange reactions: a dissociative retro-aza-Michael reaction and an associative transesterification reaction. acs.orgnih.govresearchgate.net
Dissociative (Retro-Aza-Michael): Upon heating, the β-amino ester bond can break, reverting to the precursor amine and acrylate (B77674) moieties. These can then recombine, allowing the network cross-links to disconnect and reconnect, which facilitates stress relaxation and material flow. acs.orgresearchgate.net
Associative (Transesterification): In the presence of hydroxyl groups, a catalyst-free transesterification can occur. acs.org This is an associative mechanism where a new bond is formed concurrently as an old one is broken, which maintains a constant cross-link density in the material. vitrimers.netacs.org This pathway is often favored at lower temperatures compared to the retro-aza-Michael reaction. acs.org
By carefully selecting the monomers (amines and acrylates) and incorporating functionalities like hydroxyl groups, the thermal and mechanical properties of the resulting CANs, such as the glass transition temperature (Tg), can be precisely tuned. acs.orgnih.govacs.org This allows for the rational design of materials with specific reprocessing characteristics and performance attributes. nih.gov
The dynamic chemistry of β-amino esters enables robust reprocessing and recycling of the cross-linked materials. Thermal reprocessing involves applying heat and pressure to the material. The activated dynamic exchange reactions allow the polymer chains to rearrange and flow, enabling the material to be reshaped and molded multiple times while maintaining its properties. acs.orgnih.govacs.org Studies have shown that some β-amino ester-based CANs can be reprocessed up to ten times at 150°C with minimal degradation of their mechanical integrity. acs.orgnih.gov
Chemical reprocessing offers an alternative route to recycling. By introducing a low molecular weight decross-linker containing a reactive group (e.g., a hydroxyl moiety like in 2-hydroxyethyl methacrylate), the cross-linked network can be broken down into soluble, lower-viscosity oligomers. researchgate.net These regenerated oligomers, which retain their reactive functional groups, can then be used as precursors for subsequent polymerization or 3D printing, establishing a closed-loop recycling protocol. researchgate.net
| Polymer System | Dynamic Mechanism(s) | Reprocessing Conditions | Outcome | Reference |
| Multifunctional acrylates and amines | Aza-Michael & Transesterification | 150°C, 30 min | Reprocessed up to 10 times, maintaining material properties | acs.orgnih.gov |
| Diacrylates and triamine with β-hydroxyl groups | Aza-Michael & Transesterification | Elevated temp., mild pressure | Accelerated stress relaxation, successful reprocessing and healing | acs.org |
| Photocurable β-amino ester network | Aza-Michael & Transesterification | Chemical decross-linking with HEMA | Regeneration of photocurable cross-linkers for repeated 3D printing | researchgate.net |
Synthesis of Highly Functionalized Derivatives
The synthesis of diverse derivatives from the this compound core allows for the exploration of a broad chemical space. The reactivity of its principal functional groups—the ester, the secondary amine, and the aromatic ring—can be selectively exploited to generate a library of novel compounds.
The ester group is a versatile handle for introducing a wide range of functional groups. Key transformations include hydrolysis, transesterification, amidation, and reduction.
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-{[(4-methylphenyl)methyl]amino}propanoic acid. Acid-catalyzed hydrolysis is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products. libretexts.orglumenlearning.comlibretexts.org In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which can then be neutralized to afford the carboxylic acid. lumenlearning.comsavemyexams.com This carboxylic acid derivative is a valuable intermediate for further modifications, such as amide bond formation.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. savemyexams.comresearchgate.net This reaction allows for the introduction of various ester functionalities, which can influence the compound's solubility, steric profile, and metabolic stability. For instance, reaction with methanol (B129727) would yield the corresponding methyl ester.
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine. This reaction often requires high temperatures and may be facilitated by the use of Lewis acids. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide under milder conditions. This approach offers greater versatility in the range of amines that can be utilized.
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-{[(4-methylphenyl)methyl]amino}propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further avenues for derivatization, such as ether synthesis or oxidation to the corresponding aldehyde.
Table 1: Representative Modifications of the Ester Moiety
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis (Acidic) | Dilute HCl or H₂SO₄, heat | 3-{[(4-methylphenyl)methyl]amino}propanoic acid |
| Hydrolysis (Basic) | NaOH or KOH, heat, then acid workup | 3-{[(4-methylphenyl)methyl]amino}propanoic acid |
| Transesterification | CH₃OH, acid or base catalyst, heat | Mthis compound |
| Amidation (via acid) | 1. NaOH, H₂O, heat 2. R-NH₂, coupling agent | N-R-3-{[(4-methylphenyl)methyl]amino}propanamide |
The secondary amine is a nucleophilic center that can readily undergo a variety of transformations, including N-alkylation, N-acylation, N-arylation, and sulfonylation.
N-Alkylation: Introduction of an additional alkyl group to the nitrogen atom can be achieved through reaction with an alkyl halide. monash.edu This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides an alternative and often milder method for N-alkylation.
N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This transformation is useful for introducing a wide array of functional groups and is often used as a protecting strategy for the amine.
N-Arylation: The nitrogen atom can be coupled with aryl halides or triflates through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. scholaris.caresearchgate.net This powerful reaction allows for the synthesis of N-aryl derivatives, which are prevalent in many biologically active compounds.
Sulfonylation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. echemstore.com Sulfonamides are a key functional group in a large number of pharmaceuticals.
Table 2: Key Transformations at the Secondary Amine
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| N-Alkylation | R-X, base (e.g., K₂CO₃) | Ethyl 3-{[R-(4-methylphenyl)methyl]amino}propanoate |
| N-Acylation | R-COCl or (RCO)₂O, base | Ethyl 3-{[N-acyl-(4-methylphenyl)methyl]amino}propanoate |
| N-Arylation | Ar-X, Pd catalyst, base | Ethyl 3-{[N-aryl-(4-methylphenyl)methyl]amino}propanoate |
The aromatic ring and the benzylic methyl group of the 4-methylphenyl substituent provide further opportunities for functionalization.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com The existing substituents (an alkyl group and a secondary aminomethyl group) are activating and ortho-, para-directing. Since the para position is already occupied by the methyl group, substitution is expected to occur at the ortho positions relative to the aminomethyl group. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid catalyst).
Benzylic Position Modification: The methyl group attached to the phenyl ring is a benzylic position and can be functionalized. For instance, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mdpi.com It can also undergo free-radical halogenation, for example with N-bromosuccinimide (NBS), to introduce a halogen atom, which can then be displaced by various nucleophiles.
Table 3: Derivatization of the 4-Methylphenyl Moiety
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-{[(nitro-4-methylphenyl)methyl]amino}propanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-{[(bromo-4-methylphenyl)methyl]amino}propanoate |
| Benzylic Oxidation | KMnO₄, heat | Ethyl 3-{[(4-carboxyphenyl)methyl]amino}propanoate |
Green Chemistry Principles in the Synthesis of β Amino Esters
Solvent-Free Reaction Protocols
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reaction conditions represent an ideal scenario. The aza-Michael addition for synthesizing β-amino esters has been shown to proceed efficiently without a solvent. researchgate.neteurekaselect.com
In the context of synthesizing Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate, a solvent-free approach involves the direct mixing of the reactants, 4-methylbenzylamine (B130917) and ethyl acrylate (B77674), often in the presence of a catalyst. Research on similar aza-Michael additions of benzylamine (B48309) to various acrylates has demonstrated the viability of this method, achieving good to excellent yields. mdpi.comresearchgate.net Performing the reaction without a solvent not only simplifies the process and reduces waste but can also, in some cases, accelerate the reaction rate due to higher reactant concentrations. psu.edu
The following table summarizes findings from studies on analogous solvent-free aza-Michael additions.
| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |
| Benzylamine | Methyl Acrylate | DBU (0.2 eq) | 0°C, 2.5 h | 41% | mdpi.com |
| Benzylamine | Methyl 3-(4-nitrophenyl)acrylate | DBU (0.1 eq) | 75°C, 10 min (Microwave) | 32% | mdpi.com |
| Secondary Amines | α,β-Unsaturated Esters | LiClO4 | Room Temp | High | researchgate.net |
| 4-Phenylurazole | Acrylic Esters | DABCO | 60°C, 30-40 min | Good | eurekaselect.com |
Continuous-Flow Microreactor Applications for Enhanced Efficiency
Continuous-flow chemistry, particularly utilizing microreactors, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and shorter reaction times. mdpi.com
For the synthesis of this compound, a continuous-flow setup would involve pumping streams of 4-methylbenzylamine and ethyl acrylate to a mixing point, after which the combined stream would pass through a heated or cooled microreactor. This technique is particularly beneficial for exothermic reactions like the aza-Michael addition, as the high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing runaway reactions and improving process safety. rsc.org Studies on the continuous-flow synthesis of other β-amino esters have demonstrated the potential for high throughput and excellent yield, making it a highly efficient and green process technology. researchgate.net The reduced reaction volume within the reactor at any given time inherently minimizes risk. nih.gov
| Reaction Type | Reactor System | Key Advantages | Throughput/Productivity | Reference |
| Synthesis of β-amino α,β-unsaturated esters | Tubular Reactor | Overcomes heat/mass transfer limitations, suitable for pilot scale | Enhanced production capacity | researchgate.net |
| Synthesis of Lomustine | Fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing microreactors | Short residence time (1 min), improved safety | --- | nih.gov |
| Synthesis of 3-Amino-4-amidoximinofurazan (AAOF) | Continuous-flow platform | Reaction time reduced to one-third of batch, inherently safer | 0.546 mol/h | rsc.org |
Utilization of Recyclable Catalytic Systems
Catalysts are essential for accelerating reaction rates and improving selectivity. From a green chemistry perspective, the ideal catalyst is highly active, selective, non-toxic, and, crucially, recyclable and reusable. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture by simple filtration, minimizing waste and reducing costs.
Several recyclable catalytic systems have been developed for the aza-Michael addition. For the synthesis of β-amino esters, solid catalysts such as silica (B1680970) have been employed, which can be recovered and reused without a significant loss of activity. researchgate.net This approach avoids the often complex and solvent-intensive workup procedures required to remove homogeneous catalysts. The development of such systems for the synthesis of this compound would involve selecting a solid acid or base catalyst that can efficiently promote the addition of 4-methylbenzylamine to ethyl acrylate and be easily filtered off post-reaction for subsequent use.
Development of Environmentally Benign Synthetic Methods
The development of environmentally benign synthetic methods encompasses all the principles of green chemistry, aiming for processes that are both efficient and have a minimal environmental footprint. The aza-Michael reaction itself is an example of an atom-economical reaction, where most of the atoms of the reactants are incorporated into the final product, generating little to no waste. ijsdr.org
To further enhance the green credentials of the synthesis of this compound, a holistic approach is taken:
Solvent-Free Conditions: As discussed, eliminating solvents is a primary goal. psu.edu
Catalyst-Free Protocols: In some cases, the inherent reactivity of the amine and the acrylate is sufficient for the reaction to proceed without any catalyst, especially with thermal or microwave assistance. nih.gov This represents the simplest and often greenest approach.
Water as a Solvent: When a solvent is necessary, water is an excellent green alternative due to its non-toxic, non-flammable, and abundant nature. The aza-Michael reaction has been successfully performed in aqueous media. ijsdr.org
By combining these strategies—such as a solvent-free, catalyst-free reaction, or using a recyclable catalyst in a continuous-flow system—the synthesis of this compound can be aligned with the highest standards of green and sustainable chemistry. rsc.org
Future Research Directions and Challenges in β Amino Ester Chemistry
Exploration of Alternative, Sustainable Synthetic Pathways
The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for synthesizing β-amino esters. A primary challenge is to replace traditional synthetic routes that often rely on hazardous reagents, harsh conditions, and environmentally damaging solvents. illinois.edursc.org
One of the most promising sustainable strategies is the use of biocatalysts. For example, lipases have been successfully employed to catalyze the Michael addition of aromatic amines to acrylates in green solvents like methanol (B129727), achieving excellent yields in short reaction times under continuous-flow conditions. mdpi.com Another approach involves leveraging renewable resources. A catalytic method has been developed to produce bio-based β-amino acid esters from renewable lignocellulose feedstocks, complementing efforts to create a more sustainable chemical economy. springernature.com
Furthermore, alternative energy sources are being explored to drive these reactions more efficiently and cleanly. Ultrasound-assisted synthesis has been shown to produce β-amino-α,β-unsaturated esters in a catalyst-free, one-pot system using water as a medium. benthamdirect.com Similarly, microwave irradiation offers a solvent-free and catalyst-free method for the polymerization of monomers to form poly(β-amino esters), presenting a rapid and environmentally friendly alternative to conventional heating. rsc.orgrsc.org
| Approach | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Biocatalysis | Lipase-catalyzed Michael addition in continuous-flow microreactors. | Green solvent (methanol), short residence time, readily available catalyst. | mdpi.com |
| Renewable Feedstocks | Catalytic conversion of bio-derived β-hydroxyl acid esters. | Reduces reliance on fossil fuels; utilizes complex natural molecules. | springernature.com |
| Ultrasound-Assisted Synthesis | Catalyst-free reaction in an aqueous medium. | High atom economy, short reaction time, avoids organic solvents. | benthamdirect.com |
| Microwave Irradiation | Solvent-free and catalyst-free Michael addition polymerization. | Environmentally safe, rapid, and efficient process. | rsc.orgrsc.org |
Advanced Applications in Materials Science and Polymer Chemistry
The unique chemical structure of β-amino esters makes them highly valuable building blocks for advanced materials, particularly in the field of polymer chemistry. Poly(β-amino esters) (PBAEs) are a significant class of biodegradable and pH-responsive polymers synthesized through the Michael addition of amines and diacrylates. resolvemass.caresolvemass.ca The versatility in monomer selection allows for the creation of a vast library of polymers with tunable physicochemical and mechanical properties. nih.govrug.nl
PBAEs have garnered significant attention for biomedical applications, including as carriers for drug and gene delivery. resolvemass.canih.gov Their cationic nature facilitates interaction with negatively charged molecules like DNA and RNA, while their biodegradability ensures they break down into non-toxic byproducts. resolvemass.caresolvemass.ca
A more recent and exciting application is in the development of Covalent Adaptable Networks (CANs). acs.orgnih.gov These materials possess dynamic covalent bonds that can rearrange or reverse, allowing the material to be reprocessed, repaired, or recycled. acs.org The β-amino ester linkage in these networks can undergo exchange through two distinct, catalyst-free pathways: a dissociative retro-aza-Michael reaction and an associative transesterification in the presence of hydroxyl groups. acs.orgnih.gov This dual dynamic behavior enables the creation of robust, reprocessable thermosets with a wide range of glass transition temperatures, from -60 to 90 °C. acs.orgnih.gov Controlling the concentration of β-hydroxyl groups within the polymer network is a key strategy for enhancing both mechanical strength and reprocessing speed. acs.org
| Material Class | Key Properties | Primary Applications | Reference |
|---|---|---|---|
| Poly(β-amino esters) (PBAEs) | Biodegradable, pH-responsive, cationic, tunable properties. | Drug delivery, gene therapy, tissue engineering scaffolds. | resolvemass.canih.govrug.nl |
| Covalent Adaptable Networks (CANs) | Reprocessable, self-healing, shape memory, high creep resistance. | Recyclable thermosets, 3D printing resins, dynamic materials. | acs.orgnih.govacs.org |
| Elastomeric Materials | Recyclable, maintained crosslink density at high temperatures. | Advanced elastomers with circular economy potential. | rsc.orgugent.be |
Integration of Artificial Intelligence and High-Throughput Experimentation in Compound Design and Synthesis
The traditional process of discovering and optimizing chemical reactions and catalysts is often slow and resource-intensive. The integration of high-throughput experimentation (HTE) with artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, accelerating the discovery and development process in β-amino ester chemistry. digitellinc.com
HTE platforms use automation and robotics to perform thousands of reactions on a small scale, rapidly exploring a vast array of reaction conditions, catalysts, and substrates. youtube.com This generates large, high-quality datasets that are ideal for training machine learning algorithms. digitellinc.comyoutube.com
AI and ML models can then analyze these complex datasets to identify patterns and relationships that may not be obvious to human researchers. rsc.orgrsc.org These models can predict reaction outcomes, such as yield, for new combinations of reactants and catalysts that have not yet been tested. digitellinc.com This predictive power allows for more targeted experimental design, focusing resources on the most promising areas of chemical space. An "active learning" approach, where the model suggests the next set of experiments to perform to most effectively improve its predictive accuracy, can further enhance the efficiency of discovery. digitellinc.com This synergy between HTE and AI has enormous potential to accelerate the discovery of novel catalysts and synthetic routes for β-amino esters and other valuable compounds. rsc.orgrsc.org
Expanding the Scope of Dynamic Covalent Chemistry with β-Amino Esters
Dynamic covalent chemistry (DCC) is a powerful strategy for creating materials that can adapt their structure and properties in response to external stimuli. The β-amino ester motif is an exceptionally promising building block for DCC due to its thermally reversible nature. acs.orgnih.gov
The dynamic behavior of β-amino esters stems from two thermally activated exchange pathways: the retro-aza-Michael reaction (a dissociative mechanism) and, when hydroxyl groups are present, a catalyst-free transesterification (an associative mechanism). acs.orgresearchgate.net The ability to harness both mechanisms within a single network allows for the creation of robust Covalent Adaptable Networks (CANs) with finely tuned properties. nih.gov These materials can be reprocessed and recycled, addressing the critical challenge of plastic waste associated with traditional thermosets. acs.orgnih.gov
Future research is focused on expanding the library of monomers (amines and acrylates) to create CANs with an even broader range of thermal and mechanical properties. rsc.org Combining β-amino ester chemistry with other dynamic chemistries, such as the vinylogous urethane (B1682113) (VU) exchange, is another promising avenue for designing novel materials with unique reprocessing capabilities and maintained performance over multiple recycling cycles. rsc.orgugent.be The development of dynamic cross-linkers containing β-amino esters for use in light-based 3D printing is also an active area of research, aiming to create a closed-loop recycling process for 3D printed objects. researchgate.net
Q & A
Q. What established synthetic routes are available for Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a two-step approach: (1) esterification of 3-aminopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester, followed by (2) reductive amination between the amino group and 4-methylbenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. Optimization includes:
- Temperature : Reflux (70–80°C) for esterification to ensure complete conversion .
- Catalyst : Use of molecular sieves or anhydrous conditions to minimize hydrolysis during amination .
- Molar Ratios : A 1:1.2 ratio of amine to aldehyde improves yield by reducing unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the ester (-COOCH₂CH₃) and aromatic protons (δ 6.8–7.2 ppm for 4-methylphenyl). DEPT-135 confirms methylene (CH₂) and quaternary carbons .
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group at m/z ~44) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the aromatic ring) influence the compound’s bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Replace the 4-methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess changes in receptor binding. For example:
| Substituent | Bioactivity (IC₅₀) | Receptor Affinity |
|---|---|---|
| -CH₃ | 12.5 µM | Moderate |
| -NO₂ | 5.8 µM | High |
| -OCH₃ | 18.3 µM | Low |
| Data inferred from analogs in . |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., kinases) based on substituent polarity .
Q. What strategies mitigate side reactions (e.g., dimerization) during synthesis?
- Methodological Answer :
- Stepwise Protection : Protect the amine with Boc (tert-butoxycarbonyl) before esterification to prevent unwanted nucleophilic attacks .
- Low-Temperature Amination : Conduct reductive amination at 0–5°C to suppress enamine by-product formation .
- Purification : Flash chromatography (silica gel, 10% EtOAc/hexane) isolates the product from dimers .
Q. How can enantiomeric purity be achieved, and what chiral resolution methods are effective?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Example retention times:
| Enantiomer | Retention Time (min) |
|---|---|
| (R) | 12.3 |
| (S) | 14.7 |
| Based on methods in . |
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed cell lines, ATP-based kinase assays) to eliminate variability .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with independent in-house results to identify outliers .
Stability and Handling
Q. What precautions are necessary to maintain the stability of this compound?
- Methodological Answer :
- pH Control : Store at neutral pH (6–8) to prevent ester hydrolysis. Acidic/basic conditions cleave the ester to 3-{[(4-methylphenyl)methyl]amino}propanoic acid .
- Temperature : Keep at –20°C under argon to avoid oxidation of the benzylamine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
